![molecular formula C26H30N2O5S B7686787 N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as EPPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential use in various applications, including as an inhibitor of protein-protein interactions and as a potential drug candidate for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of EPPBA is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By binding to the SH3 domain, EPPBA disrupts the interaction between Crk and its binding partners, which inhibits the downstream signaling pathways and ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EPPBA have been studied extensively in vitro and in vivo. In vitro studies have shown that EPPBA is a potent inhibitor of the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. In vivo studies have shown that EPPBA has anti-tumor activity in animal models of cancer, and that it is well tolerated with minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EPPBA in lab experiments is its potency and specificity as an inhibitor of protein-protein interactions. EPPBA has been shown to be effective at inhibiting the growth and proliferation of cancer cells in vitro and in vivo, and it has the potential to be developed into a novel therapeutic agent for the treatment of cancer and other diseases. However, one of the limitations of using EPPBA in lab experiments is its relatively high cost and limited availability, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are many future directions for research on EPPBA. One area of research is the development of more efficient and cost-effective synthesis methods for EPPBA, which would make it more accessible for large-scale studies. Another area of research is the optimization of EPPBA for use as a drug candidate, including the development of novel formulations and delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of EPPBA and its potential use in the treatment of cancer and other diseases. Overall, EPPBA is a promising compound with many potential applications in scientific research and drug development.
Synthesemethoden
The synthesis of EPPBA involves the reaction of 2-ethoxyaniline with 2-phenylethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then treated with acetic anhydride to yield EPPBA. The synthesis of EPPBA has been optimized for high yields and purity, and the compound has been extensively characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
EPPBA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is the use of EPPBA as an inhibitor of protein-protein interactions. EPPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways that are critical for cell growth and proliferation. By inhibiting the interaction between Crk and its binding partners, EPPBA has the potential to disrupt these signaling pathways and inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-32-24-14-13-22(19-25(24)33-2)15-17-27-26(29)20-28(18-16-21-9-5-3-6-10-21)34(30,31)23-11-7-4-8-12-23/h3-14,19H,15-18,20H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJNHDCSKNFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

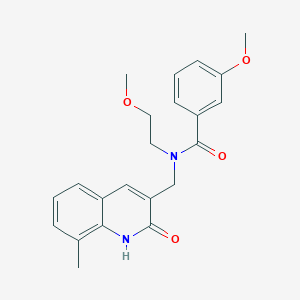
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
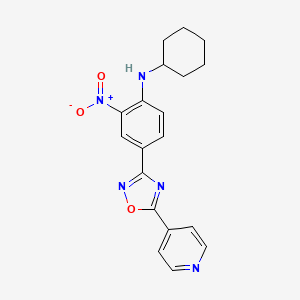
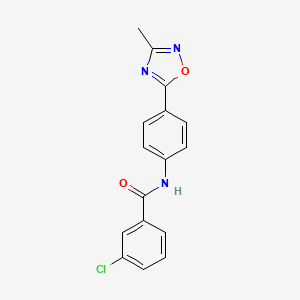
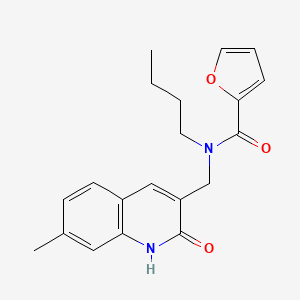
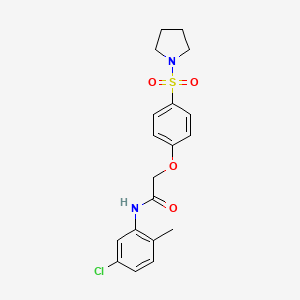
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)

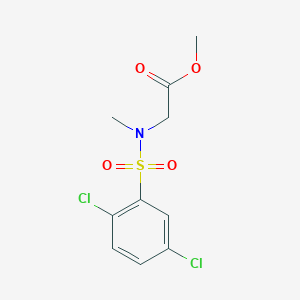
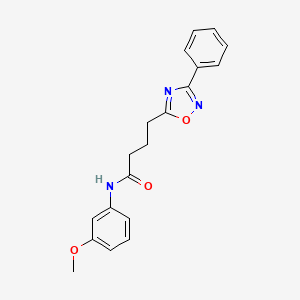
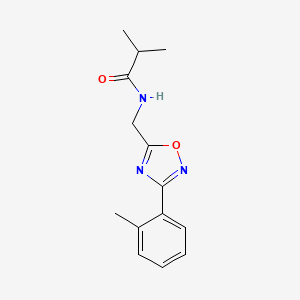

![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
